molecular formula C18H14ClNO2 B484823 N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide CAS No. 397280-89-6

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide

Cat. No.: B484823
CAS No.: 397280-89-6
M. Wt: 311.8g/mol
InChI Key: WUTMHROXOLFSCK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-chlorophenyl group and a naphthalen-1-yloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide: can be compared with other acetamide derivatives such as N-(2-chlorophenyl)-acetamide and N-(2-naphthyl)-acetamide.

    N-(2-chlorophenyl)-acetamide: This compound has a similar structure but lacks the naphthalen-1-yloxy group, which may result in different chemical and biological properties.

    N-(2-naphthyl)-acetamide: This compound contains the naphthyl group but lacks the chlorophenyl group, leading to variations in its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the 2-chlorophenyl and naphthalen-1-yloxy groups, which confer specific chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTMHROXOLFSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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